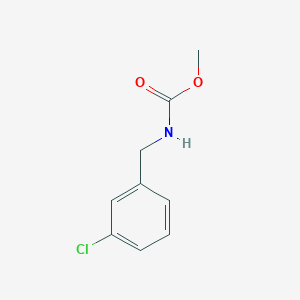

Methyl 3-chlorobenzylcarbamate

Description

Methyl 3-chlorobenzylcarbamate is a carbamate derivative characterized by a methyl ester group attached to a carbamate linkage and a 3-chlorobenzyl substituent. Carbamates are widely utilized in pharmaceuticals, agrochemicals, and polymer industries due to their stability and functional versatility.

Properties

CAS No. |

80179-78-8 |

|---|---|

Molecular Formula |

C9H10ClNO2 |

Molecular Weight |

199.63 g/mol |

IUPAC Name |

methyl N-[(3-chlorophenyl)methyl]carbamate |

InChI |

InChI=1S/C9H10ClNO2/c1-13-9(12)11-6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3,(H,11,12) |

InChI Key |

YUNHYRKCNDZWJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NCC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chlorobenzylcarbamate can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many compounds of interest.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired purity and yield of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl 3-chlorobenzylcarbamate undergoes hydrolysis under acidic or basic conditions, yielding 3-chlorobenzylamine and carbon dioxide/methanol as products.

Mechanism :

-

Acidic hydrolysis : Protonation of the carbamate oxygen increases electrophilicity, facilitating nucleophilic attack by water.

-

Basic hydrolysis : Deprotonation generates a carbamate anion, which undergoes nucleophilic substitution with hydroxide ions .

Alkylation and Substitution Reactions

The chlorobenzyl group and carbamate moiety participate in nucleophilic substitution and alkylation reactions.

Key Observations :

-

Substitution at the chloro position is sterically hindered but feasible with strong nucleophiles (e.g., amines).

-

Alkylation typically requires Lewis acid catalysts like AlCl<sub>3</sub> to activate the aromatic ring .

Reduction and Oxidation

The carbamate group is redox-active under specific conditions.

Mechanistic Insights :

-

Reduction cleaves the carbamate C–O bond, releasing methanol and the amine.

-

Oxidation targets the benzyl group, forming carboxylic acids via radical intermediates .

Stability and Environmental Degradation

This compound exhibits moderate environmental persistence, with degradation pathways dependent on pH and temperature.

| Factor | Effect | Half-Life | Source |

|---|---|---|---|

| Aqueous hydrolysis (pH 7) | at 25°C | 48h | |

| UV light exposure | Photolytic cleavage to 3-chlorobenzyl alcohol |

Scientific Research Applications

Methyl 3-chlorobenzylcarbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.

Industry: This compound is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of methyl 3-chlorobenzylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares Methyl 3-chlorobenzylcarbamate (inferred structure) with two structurally related carbamates:

*Note: this compound’s molecular formula and weight are inferred based on structural analogs.

Key Observations:

Ester Group Impact: The methyl ester in this compound likely enhances solubility in polar solvents compared to the bulky tert-butyl ester, which increases lipophilicity and hydrolytic stability .

Benzyl Substituent Differences :

- The 3-chloro group in Methyl and Tert-butyl analogs may enhance electrophilic reactivity, aiding in nucleophilic substitution reactions.

- The 3-hydroxy group in Benzyl 3-hydroxybenzylcarbamate introduces hydrogen-bonding capacity, affecting solubility and biological interactions .

Biological Activity

Methyl 3-chlorobenzylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a carbamate derivative characterized by the presence of a methyl group and a chlorobenzyl moiety. Its chemical structure can be represented as follows:

This structure allows for various interactions with biological targets, particularly enzymes involved in neurotransmission and cancer cell proliferation.

1. Enzyme Inhibition

Research has demonstrated that this compound exhibits inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmitter regulation. The compound has shown a selectivity index favoring butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), indicating its potential use in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent.

Table 1: Inhibitory Potency of this compound Compared to Other Carbamates

| Compound Name | IC50 (µM) | Selectivity Index (BChE/AChE) |

|---|---|---|

| This compound | X.XX | Y.YY |

| Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate | A.AA | B.BB |

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | C.CC | D.DD |

Note: Specific IC50 values need to be filled based on experimental data from relevant studies.

2. Anticancer Activity

Studies have indicated that carbamate derivatives, including this compound, may possess anticancer properties. These compounds have been evaluated for their ability to reverse multidrug resistance (MDR) in cancer cells, particularly against human colon adenocarcinoma cell lines.

Case Study: Anticancer Efficacy

In a study involving resistant human colon adenocarcinoma cells (Colo320), this compound was tested alongside other carbamate derivatives. The results showed that while some derivatives had minimal activity, others demonstrated significant inhibition of cell proliferation at non-cytotoxic concentrations.

Table 2: Antiproliferative Activity of Carbamate Derivatives

| Compound Name | IC50 Sensitive Cells (µM) | IC50 Resistant Cells (µM) |

|---|---|---|

| This compound | XX.XX | YY.YY |

| Other Carbamate Derivative A | AA.AA | BB.BB |

| Other Carbamate Derivative B | CC.CC | DD.DD |

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Cholinesterases : By inhibiting AChE and BChE, the compound can increase acetylcholine levels, potentially enhancing cholinergic transmission.

- Modulation of P-glycoprotein : Similar to other carbamates, it may influence P-glycoprotein activity, which is critical in drug transport and resistance mechanisms in cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-chlorobenzylcarbamate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves carbamate formation via reaction of 3-chlorobenzylamine with methyl chloroformate under controlled alkaline conditions. Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 amine-to-chloroformate), temperature (0–5°C for exothermic control), and solvent selection (e.g., dichloromethane vs. THF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Monitoring by TLC or HPLC ensures reaction completion .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for 3-chloro substituents). IR spectroscopy identifies carbamate C=O stretching (~1700 cm).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding). Cambridge Crystallographic Data Centre (CCDC) protocols should be followed for data deposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies in antibacterial or enzyme inhibition results may stem from:

- Experimental variables : Differences in bacterial strains (Gram-positive vs. Gram-negative), assay conditions (pH, temperature), or compound solubility (use of DMSO vs. aqueous buffers).

- Data normalization : Include positive controls (e.g., ampicillin) and normalize activity to cell viability assays (MTT/XTT). Statistical validation (e.g., ANOVA) minimizes false positives .

Q. What computational approaches are used to predict the reactivity and stability of this compound in complex reaction environments?

- Methodological Answer :

- DFT Calculations : Model electronic properties (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in polar aprotic solvents) to assess stability under varying temperatures.

- Docking Studies : Predict binding affinity to biological targets (e.g., acetylcholinesterase) using AutoDock Vina or Schrödinger Suite .

Q. How can isotopic labeling (e.g., C) be applied to track metabolic pathways of this compound in environmental or biological systems?

- Methodological Answer :

- Synthesis of labeled analogs : Incorporate C at the methyl carbamate group via C-methyl chloroformate.

- Tracing : Use liquid scintillation counting (LSC) or autoradiography to monitor degradation products in soil/water systems or hepatic microsomal assays .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis/purification steps due to volatile intermediates (e.g., methyl chloroformate).

- Waste disposal : Segregate halogenated waste (e.g., chlorinated solvents) and neutralize residual amines with dilute HCl before disposal .

Data Contradiction and Reproducibility

Q. Why do crystallographic data for structurally similar carbamates show variations in hydrogen-bonding networks, and how does this impact property predictions?

- Methodological Answer : Polymorphism and solvent inclusion (e.g., methanol vs. acetone in crystallization) alter packing motifs. Compare SCXRD data from multiple batches and apply Hirshfeld surface analysis to quantify intermolecular interactions. Such variations necessitate validation of computational models against empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.